molecular formula C2H4NO3P B2389133 Cyanomethylphosphonic Acid CAS No. 35236-60-3

Cyanomethylphosphonic Acid

Cat. No.: B2389133
CAS No.: 35236-60-3
M. Wt: 121.032
InChI Key: SAFQZYRQIXIKDC-UHFFFAOYSA-N
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Description

Cyanomethylphosphonic Acid, also known as Diethyl cyanomethylphosphonate or (Diethylphosphono)acetonitrile, is a chemical compound with the molecular formula NCCH2PO(OC2H5)2 . It is used as a reagent in the Horner Wadsworth Emmons olefination reaction .


Synthesis Analysis

The synthesis of phosphonic acids, including this compound, is a determinant question for numerous research projects . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular weight of this compound is 177.14 g/mol . The IUPAC Standard InChI is InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.434 (lit.) . It has a boiling point of 101-102 °C/0.4 mmHg (lit.) and a density of 1.095 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biodegradation by Cyanobacteria

Cyanobacteria, capable of oxygenic photosynthesis, play a crucial role in global carbon, nitrogen, and phosphorus cycling. They can bloom under conditions of increased phosphorus availability, potentially altering ecosystem structures. Their ability to use non-conventional phosphorus sources, like polyphosphonates, highlights their potential for bioremediation. A study demonstrated the breakdown of polyphosphonates by cyanobacterial strains, indicating a unique biodegradation pathway involving the formation of (N-acetylaminomethyl)phosphonic acid, a key intermediate (Hallsworth et al., 2017).

Reactivity and Structural Analysis

Research on carbonyl diphosphonic acid, related to methylenediphosphonic acid derivatives, revealed its unique reactivity with hydroxylamine, producing cyanophosphonic and phosphoric acids. This study emphasizes the distinct properties of phosphonic acids, offering insights into their structural and reactive nature (Khomich et al., 2017).

Synthesis and Applications

Phosphonic acids, like cyanomethylphosphonic acid, are used in various fields due to their structural analogy with phosphate moieties. Their applications span from bioactive properties in drugs to the design of supramolecular materials and medical imaging. This review details the synthesis methods and diverse applications of phosphonic acids, highlighting their significance in chemistry, biology, and physics (Sevrain et al., 2017).

Photodegradation in Water

The environmental fate of phosphonates, including this compound, involves photodegradation under UV light, accelerated by the presence of iron. This study demonstrates that phosphonates convert into substances like aminomethylphosphonic acid (AMPA) and orthophosphates, crucial for understanding their environmental impact and degradation pathways (Lesueur et al., 2005).

Biomedical and Analytical Applications

This compound derivatives exhibit diverse biological activities, influencing physiological and pathological processes. Their utility in medicinal chemistry, including as enzyme inhibitors, and the development of potential drugs highlights their biomedical significance. The review explores their synthesis and biological applications, underscoring their therapeutic potential (Orsini et al., 2010).

Surface Modification and Sensor Development

Phosphonic acids are used for surface modification in the synthesis of nanomaterials and electronic devices. Their ability to form self-assembled monolayers on metal oxides makes them suitable for developing sensors and biosensors. This perspective article discusses their applications in various technological fields, emphasizing their role in controlling surface and interface properties (Guerrero et al., 2013).

Safety and Hazards

Cyanomethylphosphonic Acid is classified as a combustible liquid . In case of inhalation, fresh air is recommended. If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Properties

IUPAC Name

cyanomethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4NO3P/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFQZYRQIXIKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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